molecular formula C16H17FN4O B2881213 6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955846-05-6

6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2881213
CAS RN: 955846-05-6
M. Wt: 300.337
InChI Key: VYFCRKYRJSELJF-UHFFFAOYSA-N
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Description

The compound “6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of pyrazolopyridines . Pyrazolopyridines are a class of compounds containing a pyrazole ring fused to a pyridine ring. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyridazine core, which is a bicyclic structure with a pyrazole ring fused to a pyridazine ring. The pyrazole ring is substituted at the 6-position with an ethyl group and at the 1-position with a 4-fluorophenyl group. The pyridazine ring is substituted at the 4-position with an isopropyl group and at the 7-position with a carbonyl group forming a ketone .


Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridine derivatives would largely depend on the functional groups present in the molecule. In the case of “6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one”, reactions could potentially occur at the ketone, the aromatic ring, or the alkyl groups .

Scientific Research Applications

Molecular Synthesis and Biological Properties

The chemical compound , due to its structural similarities with pyrazole derivatives, has significant relevance in medicinal chemistry. Pyrazoles, including those with substitutions similar to the specified compound, have been extensively studied for their diverse biological activities. For instance, pyrazole derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. The interaction of these compounds with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer, respectively, has been a key area of research. Molecular docking studies have also been carried out to understand the interaction between these enzymes and synthesized pyrazole compounds, revealing potential anti-inflammatory properties through COX-2 inhibition and HRBC membrane stabilization properties (P. Thangarasu, A. Manikandan, S. Thamaraiselvi, 2019).

Anticancer Applications

Another significant area of application for pyrazole derivatives is in the development of anticancer agents. For example, novel pyrazole derivatives have been designed, synthesized, and evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, and their cytotoxicity against various cancer cell lines. Molecular docking studies further provide insights into the potential binding modes of these compounds with the topoisomerase IIα protein, aiding in the understanding of their mechanism of action. Some derivatives have shown promising results in in vitro cytotoxicity assays against cancer cell lines, highlighting their potential as anticancer agents (Raquib Alam et al., 2016).

Metabolic Activation and Drug Design

The metabolic activation of compounds with pyrazinone rings, similar to the core structure of the specified compound, has been investigated to understand their potential as therapeutic agents, such as anticoagulation drugs. Studies have revealed complex metabolic activation pathways involving pyrazinone ring oxidation and rearrangement, which provide valuable insights for the design of inhibitors with reduced potential for generating chemically reactive intermediates (Rominder Singh et al., 2003).

Novel Synthetic Routes and Chemical Properties

Research into the synthesis of heterocyclic compounds, including pyrazoles and pyrazinones, has led to the development of novel synthetic methods and the exploration of their chemical properties. These studies contribute to the broader understanding of such compounds' reactivity and potential applications in various fields, including pharmaceuticals and materials science (E. M. Flefel et al., 2018).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, characterization, and potential biological activities. Pyrazolopyridine derivatives have been studied for their potential applications in medicinal chemistry , so this compound could also be of interest in this field.

properties

IUPAC Name

6-ethyl-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c1-4-20-16(22)15-13(14(19-20)10(2)3)9-18-21(15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFCRKYRJSELJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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